molecular formula C22H26Cl2N4O4 B2379020 N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride

Cat. No.: B2379020
M. Wt: 481.4 g/mol
InChI Key: INVVXEKRUDMEBE-UHFFFAOYSA-N
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Description

SR 3677 dihydrochloride: is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK-II with an IC50 value of approximately 3 nM . This compound is widely used in scientific research due to its high selectivity and efficacy in inhibiting ROCK-II, making it a valuable tool for studying various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 3677 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the benzodioxane core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrazolyl group: This step typically involves the reaction of the benzodioxane core with a pyrazole derivative under specific conditions to ensure high yield and purity.

    Final modifications: The compound undergoes further modifications to introduce the dimethylaminoethoxy group and other functional groups necessary for its activity.

Industrial Production Methods: Industrial production of SR 3677 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key considerations include:

    Reaction temperature and time: Optimizing these parameters to ensure complete reactions and high purity.

    Purification methods: Using techniques such as recrystallization, chromatography, and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: SR 3677 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reactions include:

    Nucleophilic substitution: Involving the replacement of a leaving group with a nucleophile.

    Electrophilic substitution: Involving the addition of an electrophile to the compound.

Common Reagents and Conditions:

    Nucleophilic reagents: Such as amines and thiols, used under basic conditions.

    Electrophilic reagents: Such as halogens and sulfonyl chlorides, used under acidic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of an amide derivative.

Scientific Research Applications

SR 3677 dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of ROCK-II and its effects on various chemical pathways.

    Biology: Employed in cell culture studies to investigate the role of ROCK-II in cell migration, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK-II.

Mechanism of Action

SR 3677 dihydrochloride exerts its effects by selectively inhibiting ROCK-II, a kinase involved in various cellular processes. The compound binds to the active site of ROCK-II, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to changes in cell behavior such as reduced migration, proliferation, and increased apoptosis .

Comparison with Similar Compounds

    Y-27632 dihydrochloride: Another selective ROCK inhibitor with similar applications but different potency and selectivity.

    Fasudil dihydrochloride: A ROCK inhibitor used clinically for its vasodilatory effects.

    Ripasudil: A ROCK inhibitor used in the treatment of glaucoma.

Uniqueness of SR 3677 dihydrochloride: SR 3677 dihydrochloride stands out due to its high selectivity for ROCK-II and its potent inhibitory effects at low concentrations. This makes it a valuable tool for research applications where precise inhibition of ROCK-II is required .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVXEKRUDMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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